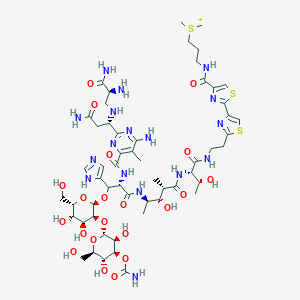
2-Chlorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chlorocyclopropane-1-carboxylic acid, commonly known as CCPCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. CCPCA is a versatile compound that has been used in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Rhizobitoxine Production in Bradyrhizobium elkanii
Rhizobitoxine, an ethylene synthesis inhibitor produced by Bradyrhizobium elkanii, has been studied for its effect on nodulation and competitiveness on Macroptilium atropurpureum. The research indicates that rhizobitoxine enhances nodulation and competitiveness, suggesting a potential application in agriculture for improving crop yield through enhanced nodulation efficiency (Yuhashi et al., 2000).
Chemical Synthesis Techniques
Ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride has been explored as a method to produce ring-opened products bearing chlorine atoms. This technique allows for the synthesis of various compounds with potential applications in organic synthesis and materials science (Garve et al., 2014).
Role as an Ethylene-Independent Growth Regulator
1-Aminocyclopropane 1-carboxylic acid (ACC) is identified as a direct precursor of the plant hormone ethylene. Recent evidence suggests ACC may also play a signaling role independent of ethylene biosynthesis. This finding opens new avenues for research into how ACC regulates plant development, cell wall signaling, and response to pathogen virulence, highlighting its potential in agricultural biotechnology for crop improvement (Polko & Kieber, 2019).
Synthesis of Novel Tobacco Flavor
The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) demonstrates an application in flavor and fragrance chemistry. This compound was prepared via a series of reactions starting from 2-methoxystyrene, showcasing a potential route for large-scale synthesis for industrial applications in the flavor and fragrance industry (Xin-y, 2013).
Bioactivity of Cyclopropanecarboxylic Acid Derivatives
The bioactivity of cyclopropanecarboxylic acid derivatives has been investigated, with findings indicating significant herbicidal and fungicidal activities. Such studies provide a foundation for the development of new agrochemicals based on cyclopropanecarboxylic acid frameworks, potentially leading to more effective and environmentally friendly pesticides (Tian et al., 2009).
properties
IUPAC Name |
2-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902465 |
Source


|
| Record name | NoName_1708 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclopropane-1-carboxylic acid | |
CAS RN |
1258298-11-1 |
Source


|
| Record name | 2-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)









